5-Chlorobenzofuran-3-one
Overview
Description
5-Chlorobenzofuran-3-one is a chemical compound with the molecular formula C8H5ClO2 . It has a molecular weight of 168.58 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Chlorobenzofuran-3-one consists of a benzofuran ring with a chlorine atom attached at the 5th position . The exact structural details can be obtained from resources like ChemSpider .
Physical And Chemical Properties Analysis
5-Chlorobenzofuran-3-one is a solid at room temperature . It has a density of 1.289±0.06 g/cm3 . More specific physical and chemical properties may be obtained from resources like Sigma-Aldrich .
Scientific Research Applications
Antimicrobial Activity
- Kumar et al. (2022) explored the synthesis of derivatives of 5-chlorobenzofuran and their potential antimicrobial properties. These derivatives showed promising results as antibacterial and antifungal agents, indicating a potential application in treating microbial infections (Kumar et al., 2022).
Antiviral Potential
- Research by Yar et al. (2009) on the synthesis of benzofuran-3-yl chloride derivatives, which include 5-chlorobenzofuran, indicated potential applications in antiviral therapies. Although the specific antiviral activity was not observed in this study, the cytotoxic properties to host cells suggest a path for further exploration in antiviral research (Yar et al., 2009).
Cancer Research
- Various studies have indicated the relevance of 5-chlorobenzofuran derivatives in cancer research. Bradley et al. (2010) demonstrated the use of 5-chlorobenzofuran derivatives in synthesizing compounds with biological activities, including potential anticancer properties (Bradley et al., 2010).
- Rabacow et al. (2018) evaluated the antitumor potential of a specific 5-chlorobenzofuran derivative in breast cancer cells, showing its efficacy in reducing cell viability and inducing cell death, highlighting its potential as an anticancer agent (Rabacow et al., 2018).
Neuroprotective Effects
- Studies on 5-chlorobenzofuran derivatives have also shown potential neuroprotective effects. For instance, research has been conducted on derivatives of 5-chlorobenzofuran as potent skeletal muscle relaxants, which could have implications in neurological treatments (Singh et al., 2015).
Pharmacological Interactions
- In the context of pharmacological research, compounds like S-1, which contain 5-chlorobenzofuran-3-one derivatives, have been studied for their efficacy in chemotherapy, particularly in gastric cancer. These studies have explored the mechanisms and effectiveness of these compounds, contributing to advancements in cancer treatment (Fukushima et al., 1998; Sasaki et al., 2007).
Green Chemistry Applications
- The role of 5-chlorobenzofuran derivatives in green chemistry is also notable. Zuo et al. (2017) discussed the eco-sustainable synthesis of chemicals using 5-chlorobenzofuran derivatives, highlighting the importance of these compounds in developing environmentally friendly chemical processes (Zuo et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUCXUMVSGDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395370 | |
Record name | 5-chlorobenzofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzofuran-3-one | |
CAS RN |
3261-05-0 | |
Record name | 5-chlorobenzofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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